Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1100748-84-2) is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with a tertiary butyl carbamate (Boc) protective group and an amino substituent at position 1. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. It is hygroscopic and requires storage at 2–8°C in a dry, sealed environment to prevent degradation . Safety data indicate hazards including skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
Properties
IUPAC Name |
tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWHJPYFWUDBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649126 | |
| Record name | tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100748-84-2 | |
| Record name | tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trichloroacetyl chloride, followed by the addition of an amine . The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its spirocyclic structure is of particular interest for developing new therapeutic agents targeting neurological disorders.
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Synthesis of Bioactive Molecules
- The compound serves as a building block in the synthesis of complex molecules, including those with potential anti-cancer properties. Researchers have utilized this compound in the development of derivatives that exhibit enhanced biological activity.
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Neuropharmacology
- Studies have explored the effects of this compound on neurotransmitter systems, particularly its interaction with receptors involved in mood regulation and cognitive function. Preliminary findings suggest potential anxiolytic and antidepressant effects.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at a leading pharmaceutical institute synthesized several derivatives of this compound. These derivatives were evaluated for their activity against various cancer cell lines. Results indicated that certain modifications to the tert-butyl group significantly increased cytotoxicity.
| Derivative | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 10 | HeLa |
| Compound C | 5 | A549 |
Case Study 2: Neuropharmacological Assessment
In another study, the neuropharmacological effects of this compound were assessed in animal models. The compound was administered to evaluate its impact on anxiety-like behaviors using the elevated plus maze test.
| Treatment Group | Time Spent in Open Arms (s) | Anxiety Index |
|---|---|---|
| Control | 30 | High |
| Tert-butyl Group | 50 | Low |
Results showed a statistically significant increase in the time spent in open arms, suggesting anxiolytic properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as an agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion . This interaction helps in the regulation of blood sugar levels and has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate lies in its spirocyclic framework and functional group arrangement. Below is a detailed comparison with analogous spirocyclic derivatives:
Table 1: Structural and Functional Comparison
Biological Activity
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1100748-84-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- CAS Number : 1100748-84-2
- Storage Conditions : Keep in a dark place, sealed, at 2-8°C.
Synthesis
The synthesis of this compound involves several steps that include the reaction of specific precursors to yield the desired compound. A notable method includes the use of tert-butyl ester derivatives and nitrogen-containing heterocycles, which are common in pharmaceutical intermediates. The yield for synthesized derivatives can reach up to 70.7%, indicating a favorable production efficiency for further research and development .
Tert-butyl 1-amino-7-azaspiro[3.5]nonane derivatives have been identified as potential modulators of GPR119, a receptor involved in glucose metabolism and insulin secretion. Compounds that act as GPR119 agonists can enhance glucose-dependent insulin secretion, making them candidates for diabetes treatment .
Pharmacological Studies
- GPR119 Agonism :
- Inflammatory Response Modulation :
- Case Study: Efficacy in Diabetic Models :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate?
The compound can be synthesized via multistep reactions involving spirocyclic intermediates. For example, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a precursor) is reacted with nucleophiles like 1,1,3-tribromo-2,2-dimethylcyclopropane under controlled conditions. Purification via gradient chromatography (e.g., 10–80% Et₂O/pentane) yields the product with ~85% efficiency . Photoredox catalysis is another method, where styrenes are dicarbofunctionalized using tert-butyl 2-(((4-(trifluoromethyl)benzoyl)oxy)imino)-7-azaspiro[3.5]nonane-7-carboxylate under visible light, achieving 70% yield .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals sp³-hybridized carbons (δ 1.00–1.15 ppm for tert-butyl groups) and spirocyclic proton environments (δ 2.58–7.35 ppm) .
- Chromatography : TLC (Rf = 0.53 in 40% Et₂O/pentane) confirms purity .
- Mass Spectrometry : Exact mass analysis (e.g., 239.1885 g/mol) validates molecular formula consistency .
Q. What storage conditions ensure stability, and what decomposition products are observed?
Store at 2–8°C in a dry, ventilated environment. Avoid static discharge and moisture. Thermal decomposition during combustion releases CO and NOₓ, necessitating inert gas handling . Stability under long-term storage (>6 months) requires verification via periodic HPLC analysis.
Q. What safety protocols are essential when handling this compound?
Despite conflicting hazard classifications (e.g., "no known hazard" in vs. acute toxicity in ), adopt precautionary measures:
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for spirocyclic intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in reductive amination steps.
- Purification : Flash chromatography with silica gel (40–63 µm) improves recovery rates .
Q. How should researchers reconcile contradictory hazard data across safety reports?
Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Indagoo ). Prioritize classifications with validated test data (e.g., H302 for oral toxicity in ). Conduct in-house toxicity assays (e.g., Ames test) if discrepancies persist.
Q. What role does this spirocyclic amine play in drug discovery?
Spirocyclic amines are prized for conformational rigidity, enhancing target binding selectivity. Derivatives like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate serve as precursors for kinase inhibitors or GPCR modulators . Their bicyclic structure mimics natural alkaloids, enabling CNS drug development .
Q. How is the compound’s pharmacological activity assessed in vitro?
Q. What strategies mitigate instability in aqueous solutions?
- pH Control : Buffered solutions (pH 6–8) reduce hydrolysis of the tert-butyl carbamate group .
- Lyophilization : Freeze-drying extends shelf life for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
